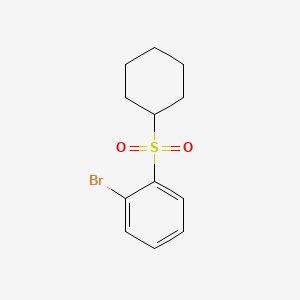

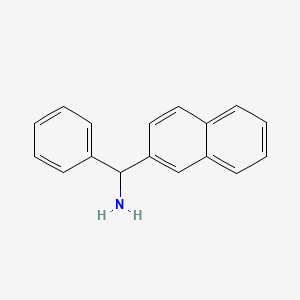

Naphthalen-2-yl(phenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Naphthalen-2-yl(phenyl)methanamine” is an organic compound with the molecular formula C17H15N . It is also known by other names such as alpha-(2-Naphthyl)benzylamine, 2-Naphthalenemethanamine, α-phenyl-, and ALPHA-PHENYL-2-NAPHTHALENEMETHANAMINE . It is used in various organic transformations due to its attributes, such as low cost, easy to handle, and eco-friendliness .

Molecular Structure Analysis

The molecular structure of “Naphthalen-2-yl(phenyl)methanamine” consists of a naphthalene ring attached to a phenyl ring through a methanamine group . The exact mass of the compound is 233.12000 .Aplicaciones Científicas De Investigación

Bone Formation Enhancement : A compound with a 2-aminopyrimidine template, targeting the Wnt beta-catenin cellular messaging system, showed a dose-dependent increase in trabecular bone formation rate in ovariectomized rats after oral administration. This highlights its potential application in treating bone disorders (Pelletier et al., 2009).

Apoptosis Induction : A series of (naphthalen-4-yl)(phenyl)methanones, identified as potent inducers of apoptosis, were discovered using a cell- and caspase-based high-throughput screening assay. This discovery is significant for the development of new cancer therapies (Jiang et al., 2008).

Photochemical Generation and Reactivity : The photochemical solvolyses of naphthalen-yl(phenyl)iodonium tetrafluoroborate provided insights into the formation of naphthyl ethers and indicated the involvement of singlet naphthyl cations in their formation. This study contributes to the understanding of photochemical reactions in organic chemistry (Slegt et al., 2007).

Thermally Stable Polyamides : The development of a new naphthalene-ring containing diamine and its use in synthesizing novel polyamides with good solubility and thermal stability highlights potential applications in materials science, particularly for high-performance polymers (Mehdipour‐Ataei et al., 2005).

Anti-Parkinson’s Activity : Certain naphthalen-1-yl acetamide derivatives showed potent free radical scavenging activity and significant anti-Parkinson's activity in a 6-OHDA lesioned rat model, which is relevant for developing new treatments for Parkinson's disease (Gomathy et al., 2012).

Organic Light-Emitting Diodes (OLEDs) : Naphthalene-based compounds have been used to create highly efficient yellow phosphorescent OLEDs. The use of bipolar host materials with electron-transporting and hole-transporting properties has led to significant advancements in the development of OLED technology (Zhang et al., 2015).

Propiedades

IUPAC Name |

naphthalen-2-yl(phenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQHJIGKVBQYMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalen-2-yl(phenyl)methanamine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B595988.png)

![Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595991.png)